molecular formula C19H20N2O4 B2905957 2-(2-methoxyphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide CAS No. 905674-92-2

2-(2-methoxyphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Cat. No.: B2905957
CAS No.: 905674-92-2
M. Wt: 340.379
InChI Key: ODUIYQVGPORLLB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a chemical compound of significant interest in advanced pharmacological and neuroscientific research. This acetamide derivative features a distinct molecular framework that incorporates a 5-oxo-1-phenylpyrrolidin-3-yl moiety, a structure present in various biologically active molecules and pharmaceutical intermediates . The phenoxy acetamide scaffold is recognized in medicinal chemistry for its broad potential as a versatile pharmacophore, forming the basis of compounds investigated for a range of therapeutic applications . Researchers value this specific molecular architecture for designing and synthesizing novel compounds to explore structure-activity relationships. Its core structure suggests potential research applications in studying neuromodulation and cognitive function, given that related pyrrolidinone compounds, such as phenylpiracetam, are well-studied for their nootropic and neuroprotective properties . Phenylpiracetam, for instance, has documented mechanisms that include activity as a selective dopamine reuptake inhibitor and interaction with nicotinic acetylcholine receptors, providing valuable research pathways for this structurally related analog . This product is provided strictly For Research Use Only. It is intended for laboratory research and experimental applications in a controlled setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use, and it must not be administered to humans or animals.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-9-5-6-10-17(16)25-13-18(22)20-14-11-19(23)21(12-14)15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUIYQVGPORLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-methoxyphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines elements of phenoxy and pyrrolidine functionalities, making it a subject of interest for various biological activities.

Chemical Structure and Properties

The compound can be classified as an amide due to the presence of the acetamide functional group and as a phenolic compound because of the methoxyphenyl group attached to its structure. Its molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, with a molecular weight of approximately 354.3997 g/mol. The synthesis typically involves reactions between 2-methoxyphenol and appropriate acylating agents, followed by the introduction of the pyrrolidine moiety.

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes, suggesting potential therapeutic effects that may involve interaction with biological targets such as receptors or enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound may possess several biological activities, including:

  • Neuroprotective Effects : Due to its potential interaction with neurotransmitter systems, it may be beneficial in treating neurological disorders.
  • Antioxidant Properties : The presence of methoxy groups suggests possible antioxidant activity, which is crucial in combating oxidative stress-related conditions.
  • Anti-inflammatory Activity : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Case Studies and Research Findings

  • Neuropharmacological Studies : Preliminary studies on structurally similar compounds indicate that they may enhance cognitive functions and provide neuroprotection against neurodegenerative diseases.
  • Antioxidant Activity Assessment : A study evaluating various 2-methoxyphenol derivatives found that they exhibited significant antioxidant properties through mechanisms like radical scavenging, which could be extrapolated to suggest similar activities for our compound .
  • Inhibition of Enzymatic Activity : Research on related compounds has demonstrated their ability to inhibit specific enzymes like myeloperoxidase (MPO), which plays a role in inflammatory responses. This inhibition could point towards potential anti-inflammatory applications for this compound .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
2-MethoxyphenolAntioxidant, COX inhibitorRadical scavenging, enzyme inhibition
4-Oxo-piperidinyl derivativesNeuroprotectiveModulation of neurotransmitter systems
N1-substituted thiouracilsMPO inhibitorCovalent irreversible mechanism

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Core Heterocycle Influence: The pyrrolidinone core in the target compound provides a rigid, polar scaffold, contrasting with the thiadiazole (e.g., 5k) and thiazolidinone (e.g., 9a) systems. Thiadiazoles are electron-deficient, enhancing metabolic stability, while pyrrolidinones improve solubility due to their hydrogen-bonding capacity . Quinazoline sulfonyl derivatives (e.g., Compound 38) exhibit anti-cancer activity, suggesting that sulfonyl groups enhance target affinity in kinase inhibition pathways .

Substituent Effects: The 2-methoxyphenoxy group is shared across multiple analogs (e.g., 5k, 3i, and the target compound). Its electron-donating methoxy group may modulate π-π stacking interactions in receptor binding . Phenyl substituents on the pyrrolidinone ring (e.g., 1-phenyl in the target vs.

Synthetic Efficiency :

  • Thiadiazole derivatives (e.g., 5k, 5l) were synthesized in moderate-to-high yields (68–88%), indicating robust synthetic routes for acetamide-thiadiazole hybrids .
  • Thiazolidinedione derivatives () were synthesized under mild conditions, emphasizing the versatility of acetamide coupling reactions .

Physicochemical Properties

  • Melting points for thiadiazole analogs (135–170°C) suggest higher crystallinity compared to pyrrolidinone derivatives, which may lack data due to amorphous solid formation .

Q & A

Basic: What are the key steps for synthesizing 2-(2-methoxyphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide?

Methodological Answer:
Synthesis typically involves multi-step coupling reactions. For structurally analogous compounds (e.g., pyrrolidin-3-yl acetamides), the general approach includes:

Precursor Activation: React 2-methoxyphenoxy acetic acid with a coupling agent (e.g., EDC/HOBt) to generate an active ester intermediate.

Amide Bond Formation: Condense the activated intermediate with 5-oxo-1-phenylpyrrolidin-3-amine under inert conditions (e.g., dry DMF, nitrogen atmosphere).

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.
Characterization via NMR (¹H/¹³C) and HRMS is critical to confirm structural integrity .

Basic: How is the purity and structural identity of this compound validated?

Methodological Answer:

  • Chromatography: Monitor reactions using TLC (silica-coated plates, UV visualization).
  • Spectroscopy:
    • NMR: Confirm substituent positions (e.g., methoxyphenoxy protons at δ 3.8–4.2 ppm; pyrrolidinone carbonyl at ~170 ppm in ¹³C NMR).
    • Mass Spectrometry: HRMS (ESI+) should match the exact molecular mass (e.g., calculated [M+H]+ = 383.16 g/mol).
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:
Key variables to test in DOE (Design of Experiments):

  • Solvent Systems: Compare polar aprotic solvents (DMF vs. DMSO) for amide coupling efficiency.
  • Catalyst Screening: Test bases (e.g., DMAP, pyridine) to enhance nucleophilicity of the pyrrolidin-3-amine.
  • Temperature Control: Mild heating (40–50°C) may accelerate coupling without side-product formation.
    For example, a 2023 study on similar acetamides achieved 78% yield using DMF with 10 mol% DMAP at 45°C .

Advanced: How should contradictory bioactivity data (e.g., IC₅₀ variability) be analyzed?

Methodological Answer:
Contradictions often arise from assay conditions. For example:

  • Cellular Models: Variability in MCF-7 (breast cancer) vs. HEK-293 (kidney) cell lines may reflect differential membrane permeability.
  • Assay Parameters: Compare results under standardized conditions (e.g., 48h exposure, 10% FBS).
  • Data Normalization: Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate IC₅₀ values.
    A 2025 study resolved discrepancies by repeating assays with synchronized cell cycles and ATP-based viability readouts .

Advanced: What computational strategies predict the compound’s molecular targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against databases (e.g., PDB, ChEMBL). Focus on kinases or GPCRs due to the compound’s acetamide-pyrrolidinone scaffold.
  • MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR Modeling: Corrogate substituent effects (e.g., methoxyphenoxy group’s electron-donating capacity) with bioactivity data.
    A 2023 study on related pyrrolidinones identified COX-2 as a potential target via ensemble docking .

Advanced: How can reaction intermediates be trapped and characterized for mechanistic studies?

Methodological Answer:

  • Quenching Experiments: Halt reactions at 50% completion, isolate intermediates via flash chromatography.
  • In Situ Monitoring: Use FTIR to detect transient species (e.g., acyloxyborane intermediates in amide coupling).
  • Cryogenic Trapping: For unstable intermediates, conduct reactions at –78°C (dry ice/acetone bath) and analyze via low-temperature NMR.
    A 2024 patent applied this approach to confirm a Schiff base intermediate in analogous syntheses .

Advanced: What safety precautions are critical during handling?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard).
  • Ventilation: Use fume hoods for reactions involving volatile solvents (DMF, dichloromethane).
  • Waste Disposal: Quench reaction residues with 10% aqueous NaOH before disposal.
    Refer to SDS guidelines for similar acetamides (e.g., acute oral toxicity LD₅₀ > 2000 mg/kg in rodents) .

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